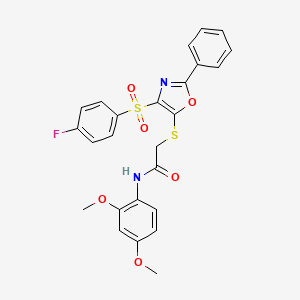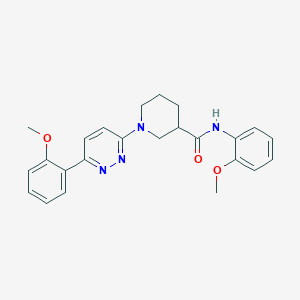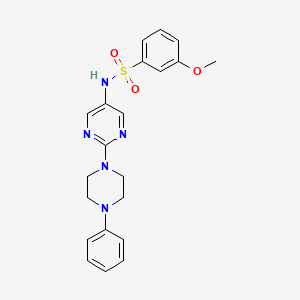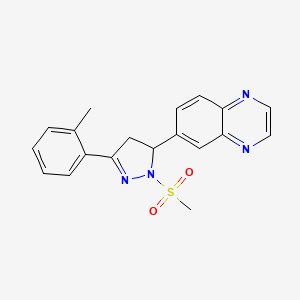
N-(2,4-dimethoxyphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the reaction of specific phenols with chloroacetyl chloride or dichloroacetyl chloride in the presence of an organic solvent and a base, such as anhydrous potassium carbonate. For instance, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide was achieved by reacting 4-chlorophenol with N-phenyl dichloroacetamide under optimized conditions, resulting in a 75% yield . This suggests that a similar approach could be used for the synthesis of "N-(2,4-dimethoxyphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide," possibly involving the reaction of a dimethoxyphenyl derivative with an appropriately substituted chloroacetamide or dichloroacetamide compound.
Molecular Structure Analysis
The structure of organic compounds is typically characterized using spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), and sometimes X-ray crystallography. For example, the structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined using 1H NMR, 13C NMR, 19F NMR, IR, and X-ray diffraction analysis . Similarly, the molecular structure of "N-(2,4-dimethoxyphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide" would likely be elucidated using these techniques to confirm the identity and purity of the synthesized compound.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its molecular structure. The presence of dimethoxy groups suggests increased solubility in organic solvents compared to phenols without such substituents. The fluorophenylsulfonyl group could add to the compound's acidity and reactivity due to the electron-withdrawing nature of the fluorine atom. The crystal structure analysis, as performed for N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide , would provide precise information on the compound's solid-state properties, such as lattice parameters and molecular packing, which are important for understanding its stability and reactivity.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The compound N-(2,4-dimethoxyphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide is part of a family of compounds with notable biological activities. A novel series of compounds including this structure have been synthesized and characterized using spectroscopic methods such as IR, 1H NMR, and 13C NMR. The structural elucidation of these compounds opens doors to understanding their potential applications in various scientific fields, particularly in medical and pharmaceutical research. One such compound, 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide, demonstrated significant activity against certain cancer cell lines, highlighting its potential as a lead compound in anticancer drug development (Zyabrev et al., 2022).
Anticancer Activity
The compound has been associated with notable anticancer activities. It exhibited the highest activity against specific cancer cell lines in the CNS Cancer subpanel, particularly in Glioblastoma and Gliosarcoma, exerting a cytostatic effect. Such findings suggest its potential as a therapeutic agent against certain types of cancer, warranting further in-depth studies to explore its mechanisms of action and therapeutic efficacy (Zyabrev et al., 2022).
Chemical Structure Analysis
The compound is also a part of studies focusing on the chemical structure analysis and potential applications of various derivatives. X-ray powder diffraction has been used to characterize new derivatives of N-alkyl (aryl)-2,4-dichlorophenoxyacetamide, including similar compounds. These studies provide foundational knowledge about the crystal structures and physical properties of these compounds, which is crucial for their potential applications in fields like agriculture as pesticides or in medicine as pharmacological agents (Olszewska et al., 2008).
Safety And Hazards
This involves studying the toxicity, flammability, and environmental impact of the compound. It includes understanding the precautions that need to be taken while handling the compound.
Zukünftige Richtungen
This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new reactions that it could be used in.
Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less studied compound, some of this information might not be available. It’s always a good idea to consult a chemistry professional or a trusted source for detailed information.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[4-(4-fluorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O6S2/c1-32-18-10-13-20(21(14-18)33-2)27-22(29)15-35-25-24(28-23(34-25)16-6-4-3-5-7-16)36(30,31)19-11-8-17(26)9-12-19/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUZYBCOUUNXRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-bromophenoxy)ethyl]acetamide](/img/structure/B2501355.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2501358.png)
![8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501360.png)

![1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane](/img/structure/B2501364.png)
![3-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2501366.png)
![N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2501367.png)

![2,2-dichloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2501371.png)
![6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane](/img/structure/B2501372.png)

![2-chloro-5-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2501374.png)

![1-[4-(2,3-Dihydroindol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2501376.png)